

21-Dehydro Budesonide-d8-1 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 21-Dehydro Budesonide-d8-1

Cat. No.: B1281438

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Technical Guide: 21-Dehydro Budesonide-d8-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **21-Dehydro Budesonide-d8-1**, an isotopically labeled impurity of the corticosteroid Budesonide. The information is compiled from publicly available data from chemical suppliers and scientific literature.

Quantitative Data

The following table summarizes the available quantitative data for **21-Dehydro Budesonide-d8-1** and its unlabeled counterpart. This information is crucial for quality control and analytical method development.



Property	21-Dehydro Budesonide- d8-1	21-Dehydro Budesonide	Budesonide- d8	Source
Synonym	(11β,16α)-16,17- [(Butylidene- d8)bis(oxy)]-11- hydroxy-3,20- dioxopregna-1,4- dien-21-al	(11β,16α)-16,17- [Butylidenebis(ox y)]-11-hydroxy- 3,20-dioxo- pregna-1,4-dien- 21-al; Budesonide EP Impurity D	-	[1][2]
CAS Number	Not consistently available	85234-63-5	1105542-94-6	[3][4][5]
Molecular Formula	C25H24D8O6	C25H32O6	C25H26D8O6	[3][4][5]
Molecular Weight	436.57 g/mol	428.52 g/mol	438.58 g/mol	[3][4][5]
Purity	-	>95% (HPLC)	98.3% by HPLC; >98% atom D	[3][5]
Appearance	-	Pale Yellow Solid	White solid	[5][6]
Storage Temperature	Recommended conditions in the Certificate of Analysis	-20°C	-	[3][7]

Experimental Protocols

While specific experimental protocols from a single Certificate of Analysis are not available, this section outlines the general methodologies used for the analysis of Budesonide and its impurities, based on information from suppliers and related literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment



High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of 21-Dehydro Budesonide and for impurity profiling of Budesonide drug products.[6]

Objective: To separate and quantify 21-Dehydro Budesonide from the active pharmaceutical ingredient (API) Budesonide and other related impurities.

Typical Instrumentation:

- HPLC system with a UV detector.[6]
- Reverse-phase C18 column.

General Procedure:

- Standard and Sample Preparation:
 - Prepare a standard solution of 21-Dehydro Budesonide of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).
 - Prepare a sample solution of the Budesonide drug substance or product at a specified concentration.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
 - Detection Wavelength: UV detection at a wavelength where both Budesonide and 21-Dehydro Budesonide have significant absorbance.
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.

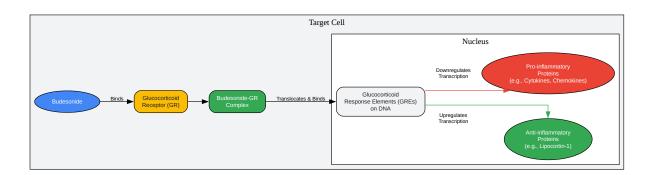


- Identify the peaks based on their retention times compared to the standard.
- Calculate the purity or impurity levels by comparing the peak areas.

Signaling Pathway of Budesonide

21-Dehydro Budesonide is a key impurity and degradation product of Budesonide.[6] Understanding the mechanism of action of the parent compound is essential for evaluating the potential biological activity of its impurities. Budesonide is a potent glucocorticoid that exerts its anti-inflammatory effects through interaction with glucocorticoid receptors (GR).[8][9]

The primary mechanism involves the binding of Budesonide to the cytoplasmic glucocorticoid receptor, which then translocates to the nucleus.[10] In the nucleus, the Budesonide-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the modulation of gene expression.[9][10] This results in the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.[8]



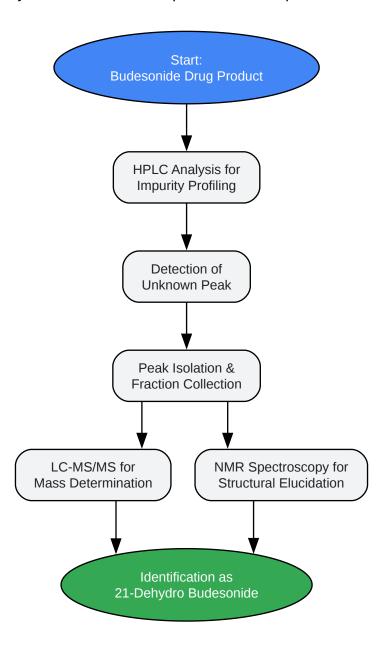
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Caption: Budesonide's mechanism of action.



Experimental Workflow: Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an impurity like 21-Dehydro Budesonide in a pharmaceutical product.



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- To cite this document: BenchChem. [21-Dehydro Budesonide-d8-1 certificate of analysis].
 BenchChem, [2025]. [Online PDF]. Available at:
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